molecular formula C13H9NO5 B13051442 4-(2-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid

4-(2-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid

Cat. No.: B13051442
M. Wt: 259.21 g/mol
InChI Key: QBNGMRURUSONHH-UHFFFAOYSA-N
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Description

4-(2-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid is an organic compound with the molecular formula C13H9NO5 and a molecular weight of 259.21 g/mol . This compound is a derivative of pyridine-2,6-dicarboxylic acid, featuring a hydroxyphenyl group at the 4-position of the pyridine ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2,6-pyridinedicarboxylic acid with 2-hydroxybenzaldehyde under specific conditions . The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 4-(2-oxophenyl)pyridine-2,6-dicarboxylic acid, while reduction of the carboxylic acid groups can produce 4-(2-hydroxyphenyl)pyridine-2,6-dimethanol .

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid involves its interaction with specific molecular targets. For instance, it can act as a chelating agent, binding to metal ions and forming stable complexes . This property is particularly useful in the development of sensors and catalysts. Additionally, its ability to inhibit certain enzymes makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H9NO5

Molecular Weight

259.21 g/mol

IUPAC Name

4-(2-hydroxyphenyl)pyridine-2,6-dicarboxylic acid

InChI

InChI=1S/C13H9NO5/c15-11-4-2-1-3-8(11)7-5-9(12(16)17)14-10(6-7)13(18)19/h1-6,15H,(H,16,17)(H,18,19)

InChI Key

QBNGMRURUSONHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC(=C2)C(=O)O)C(=O)O)O

Origin of Product

United States

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